1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3/c1-10-17(22-23-24(10)11-4-6-14(20)13(19)8-11)18(25)21-15-7-5-12(26-2)9-16(15)27-3/h4-9H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXSGYEIJVSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has been investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest that it may possess significant pharmacological properties.
- Chemical Formula: C₁₅H₁₂ClFN₄O
- Molecular Weight: 318.73 g/mol
- CAS Number: 179552-75-1
- InChI Key: QRZFUQFQXCRJRR-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from research studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives, including the target compound. The structure-activity relationship (SAR) indicates that modifications in the phenyl and triazole rings significantly affect cytotoxicity against different cancer cell lines.
Key Findings:
- Cytotoxicity Assays: The compound exhibited significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). For instance, related triazole compounds have shown IC₅₀ values ranging from 6.2 μM to 43.4 μM against these cell lines .
- Mechanism of Action: Studies suggest that the anticancer activity may be attributed to the induction of apoptosis through mitochondrial pathways and inhibition of specific protein kinases involved in cancer progression .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | HCT116 | 6.2 | Apoptosis induction |
| Triazole Derivative B | T47D | 27.3 | Protein kinase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Triazoles are known for their broad-spectrum antibacterial and antifungal effects.
Key Findings:
- Antibacterial Activity: The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values comparable to standard antibiotics .
- Antifungal Activity: Similar studies have indicated effective antifungal properties against strains like Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Case Studies
Several case studies have documented the biological efficacy of triazole derivatives similar to the target compound:
-
Study on Anticancer Efficacy:
- Researchers synthesized a series of triazole derivatives and tested their efficacy against multiple cancer cell lines.
- Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity compared to others.
-
Antimicrobial Screening:
- A comprehensive screening of various triazole derivatives showed promising results against both bacterial and fungal pathogens.
- The study concluded that structural modifications could lead to improved antimicrobial agents.
Scientific Research Applications
Therapeutic Applications
Triazoles have gained prominence due to their ability to inhibit various biological targets. The specific compound discussed has shown promise in several therapeutic areas:
Anticancer Activity
Triazole derivatives are recognized for their anticancer properties. Research indicates that compounds with triazole scaffolds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Savolitinib , a c-Met inhibitor derived from a triazole structure, has shown effectiveness against non-small cell lung cancer and renal cell carcinoma, demonstrating the potential of triazole compounds in cancer therapy .
Antimicrobial Properties
Triazoles exhibit significant antimicrobial activity against a range of pathogens:
- Studies have indicated that triazole derivatives can act against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing their utility in treating infections .
Anti-inflammatory Effects
Certain triazole compounds have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
Agrochemical Applications
Beyond medicinal uses, triazoles are also valuable in agriculture:
- Fungicides : Triazole-based fungicides are widely used to combat fungal infections in crops. Their mode of action typically involves inhibiting sterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .
Case Studies and Research Findings
A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of triazole derivatives:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid and ammonia.
-
Basic hydrolysis : NaOH (2M) at 80°C yields the corresponding carboxylate salt and aniline derivative.
Example reaction :
Reaction rates depend on steric hindrance from the 5-methyl group and electronic effects of substituents .
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro-4-fluorophenyl group participates in SNAr reactions due to electron-withdrawing substituents:
The fluorine atom acts as a directing group, favoring substitution at the 3-position .
Triazole Ring Modifications
The 1,2,3-triazole core exhibits dual reactivity:
Cycloaddition Reactions
The triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a dipolarophile :
Reaction proceeds at 60°C in t-BuOH/H₂O (3:1) with 82% yield .
Oxidation/Reduction
-
Oxidation : KMnO₄/H₂SO₄ converts the 5-methyl group to a carboxylic acid
-
Reduction : NaBH₄/NiCl₂ selectively reduces triazole N-N bonds at 0°C
Methoxy Group Demethylation
The 2,4-dimethoxyphenyl group undergoes demethylation with BBr₃:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, -78°C | 2,4-dihydroxyphenyl analog | >95% | |
| AlCl₃ | Toluene, 110°C | Partial demethylation | 63% |
Demethylation kinetics follow pseudo-first-order behavior (k = 0.12 min⁻¹) .
Enzyme-Mediated Transformations
In biological systems, the compound undergoes CYP450-mediated metabolism:
| Enzyme | Modification Site | Major Metabolite | Activity Change | Source |
|---|---|---|---|---|
| CYP3A4 | Triazole C-5 methyl | 5-hydroxymethyl derivative | Reduced IC₅₀ | |
| CYP2D6 | 4-Fluorophenyl ring | 3-chloro-4-hydroxy phenyl analog | Inactive |
Metabolic stability: t₁/₂ = 42 min in human liver microsomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
(a) N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 52)
- Key Differences: Replaces the 2,4-dimethoxyphenyl group with a 2,4-difluorobenzyl substituent and introduces a tetrahydropyrimidinone ring.
- The tetrahydropyrimidinone core could modulate hydrogen-bonding interactions in biological targets .
(b) N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives
- Key Differences : The 3-chloro-4-fluorophenyl group is replaced with a 4-methylphenyl substituent. The carboxamide moiety varies with amines like 2,4-difluorobenzylamine.
- Methyl groups may improve metabolic stability .
(c) 5-Amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Halogen-Substituted Analogues
(a) 1-(3,4-Dichlorophenyl)-4-(3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-5-methyl-1H-1,2,3-triazole
- Key Differences : Replaces the 2,4-dimethoxyphenyl carboxamide with a nitrophenyl-pyrazole hybrid.
- Dichlorophenyl groups may enhance hydrophobic interactions .
(b) 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , using carbodiimide-mediated coupling. However, the 2,4-dimethoxyphenyl group may require protection/deprotection steps to preserve methoxy integrity during reactions .
- Crystallographic Analysis : Programs like SHELXL and WinGX are critical for structural validation. For example, analogous compounds (e.g., pyrazole oxime esters in ) show that chloro/fluoro substituents influence crystal packing via halogen bonding .
Preparation Methods
Cycloaddition Strategies for Triazole Core Formation
The 1,2,3-triazole core serves as the structural backbone of the target compound. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely employed method for regioselective triazole synthesis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reaction between 3-chloro-4-fluorophenyl azide and a substituted alkyne precursor forms the 1,4-disubstituted triazole intermediate. Key parameters include:
- Catalyst System : Cu(I) sources such as CuI or CuSO₄ with sodium ascorbate are optimal for regioselectivity.
- Solvent : tert-Butanol or water/tert-butanol mixtures enhance reaction rates.
- Temperature : Reactions proceed efficiently at 25–70°C, with higher temperatures accelerating kinetics.
For the target compound, the alkyne precursor is designed to introduce the 5-methyl group. Propargyl derivatives bearing methyl substituents (e.g., 3-methylbut-1-yne) undergo cycloaddition with 3-chloro-4-fluorophenyl azide to yield 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole.
Table 1 : Optimization of CuAAC Conditions for Triazole Core Synthesis
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | CuI/Sodium Ascorbate | 92 | |
| Solvent | tert-Butanol/H₂O (1:1) | 89 | |
| Temperature (°C) | 70 | 95 | |
| Reaction Time (h) | 12 | 90 |
Post-Functionalization of the Triazole Core
Introduction of the Carboxamide Group at C4
The C4 position of the triazole is functionalized via palladium-catalyzed carbonylation. This step converts iodinated intermediates into carboxamides.
Iodination at C4
4-Iodo-1,2,3-triazoles are synthesized by treating the triazole core with N-iodosuccinimide (NIS) in dichloromethane at 0°C. The 5-methyl group directs iodination to the C4 position due to steric and electronic effects.
Aminocarbonylation
Palladium-catalyzed aminocarbonylation of 4-iodo-1,2,3-triazoles with 2,4-dimethoxyaniline under CO atmosphere introduces the carboxamide group:
Reaction Conditions :
- Catalyst: Pd(OAc)₂/Xantphos
- Base: Et₃N
- CO Pressure: 1 atm
- Temperature: 70°C
- Solvent: Toluene
Mechanistic Pathway :
- Oxidative addition of Pd(0) to the C–I bond.
- CO insertion to form an acyl-palladium intermediate.
- Nucleophilic attack by 2,4-dimethoxyaniline to yield the carboxamide.
Table 2 : Aminocarbonylation Optimization
| Condition | Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 88 | |
| Ligand | Xantphos | 91 | |
| Reaction Time (h) | 24 | 89 |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A telescoped approach combines CuAAC and carbonylation in a single reactor:
- Cycloaddition : Conduct CuAAC with 3-chloro-4-fluorophenyl azide and 3-methylbut-1-yne.
- Iodination : Add NIS post-cycloaddition without intermediate purification.
- Carbonylation : Introduce Pd catalyst and CO gas for in situ carboxamide formation.
Advantages :
Analytical Validation and Characterization
Spectroscopic Confirmation
Industrial Scalability and Green Chemistry
Challenges and Mitigation Strategies
Regioselectivity in CuAAC
Minor 1,5-regioisomers (<5%) are removed via column chromatography using ethyl acetate/hexane (3:7).
Q & A
Q. Methodological Answer :
- NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–4.0 ppm), and triazole CH3 (δ 2.3–2.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C23H19ClFN3O3) with <2 ppm error .
- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced: How can X-ray crystallography aid in understanding conformational stability?
Methodological Answer :
Single-crystal X-ray diffraction reveals:
- Torsion angles : Between triazole and aryl rings, indicating planarity or distortion .
- Intermolecular interactions : Hydrogen bonds (e.g., N–H···O) stabilizing the crystal lattice .
Protocol : - Grow crystals via slow evaporation (solvent: CH3CN/EtOH).
- Collect data at 100 K (Cu-Kα radiation, λ = 1.54178 Å).
- Refine structures using SHELXL .
Advanced: What experimental designs are recommended for assessing in vivo efficacy?
Q. Methodological Answer :
- Dosing : Administer via oral gavage (10–50 mg/kg) or intraperitoneal injection (5–20 mg/kg) in rodent models .
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS), bioavailability, and brain penetration (if targeting CNS) .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly .
Basic: How can researchers mitigate degradation during long-term storage?
Q. Methodological Answer :
- Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous reconstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
